molecular formula C16H14O4 B12770396 1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- CAS No. 86616-93-5

1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)-

Cat. No.: B12770396
CAS No.: 86616-93-5
M. Wt: 270.28 g/mol
InChI Key: JWKJDAVEKUGNOJ-HOTGVXAUSA-N
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Description

1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- is an organic compound with a complex structure that includes a benzodioxane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- typically involves the formation of the benzodioxane ring followed by the introduction of the carboxylic acid group and the specific substituents. One common method involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, (E)-
  • 1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-(diethylamino)ethoxy)ethyl ester, citrate, (E)-

Uniqueness

1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- is unique due to its specific substituents and the configuration of the benzodioxane ring.

Properties

CAS No.

86616-93-5

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2S,4S)-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid

InChI

InChI=1S/C16H14O4/c1-16(11-7-3-2-4-8-11)12-9-5-6-10-13(12)19-15(20-16)14(17)18/h2-10,15H,1H3,(H,17,18)/t15-,16-/m0/s1

InChI Key

JWKJDAVEKUGNOJ-HOTGVXAUSA-N

Isomeric SMILES

C[C@@]1(C2=CC=CC=C2O[C@@H](O1)C(=O)O)C3=CC=CC=C3

Canonical SMILES

CC1(C2=CC=CC=C2OC(O1)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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